molecular formula C25H17ClFN3O3S2 B2518660 4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-[(3-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione CAS No. 932476-14-7

4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-[(3-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione

Cat. No.: B2518660
CAS No.: 932476-14-7
M. Wt: 526
InChI Key: ZONVEZIKJBPGRJ-UHFFFAOYSA-N
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Description

The compound 4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-[(3-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a fluorophenyl group, and a triazatricyclo framework, making it an interesting subject for study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-[(3-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione typically involves multiple steps, including the formation of the triazatricyclo framework and the introduction of the chlorophenyl and fluorophenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-[(3-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione: can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-[(3-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione: has several scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, structure-activity relationships, and synthetic methodologies.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-[(3-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-[(3-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione: can be compared with other similar compounds, such as:

  • 4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-[(3-chlorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione
  • 4-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-9-[(3-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione

These compounds share similar structural features but differ in the substitution patterns on the aromatic rings. The unique combination of substituents in This compound may result in distinct chemical and biological properties, making it a valuable compound for further study.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[6-[(3-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFN3O3S2/c26-18-10-8-17(9-11-18)22(31)15-34-25-28-13-23-24(29-25)20-6-1-2-7-21(20)30(35(23,32)33)14-16-4-3-5-19(27)12-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONVEZIKJBPGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NC=C3S(=O)(=O)N2CC4=CC(=CC=C4)F)SCC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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